2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide typically involves the reaction of 3-cyano-4-methylpyridine-2-thiol with chloroacetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the acetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(4-methylpyridin-2-yl)acetamide
- 2-Cyano-N-(2-isopropyl-4-methylpyridin-3-yl)acetamide
Uniqueness
2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other cyanoacetamide derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(3-cyano-4-methylpyridin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-2-3-12-9(7(6)4-10)14-5-8(11)13/h2-3H,5H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJWSBMXABNETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)SCC(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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